EC₅₀ Comparison: NRX-103095 versus NRX-252114 in β-Catenin:β-TrCP Binding Enhancement
NRX-103095 enhances the binding of pSer33/Ser37 β-catenin peptide to β-TrCP with an EC₅₀ of 163 nM. In direct comparison, the structurally related analog NRX-252114 (which replaces the 3-(dimethylcarbamoyl)phenyl amide with a 4-cyanoisoindoline carbonyl moiety) exhibits an EC₅₀ of 6.5 nM under comparable assay conditions [1].
| Evidence Dimension | EC₅₀ for enhancement of β-catenin peptide binding to β-TrCP |
|---|---|
| Target Compound Data | 163 nM |
| Comparator Or Baseline | NRX-252114: 6.5 nM |
| Quantified Difference | 25.1-fold higher potency for NRX-252114; NRX-103095 is 25× less potent |
| Conditions | In vitro fluorescence polarization (FP) binding assay using pSer33/Ser37 β-catenin peptide and β-TrCP |
Why This Matters
This 25-fold potency differential directly dictates the working concentration required for cellular experiments, with NRX-103095 requiring higher concentrations that may impact solubility limits or off-target risks.
- [1] Simonetta KR, et al. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction. Nat Commun. 2019;10:1402. View Source
